3-acetyl-7-(diethylamino)-2H-chromen-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)12-7-6-11-8-13(10(3)17)15(18)19-14(11)9-12/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDECSZBZCKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072794 | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74696-96-1 | |
| Record name | 3-Acetyl-7-(diethylamino)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74696-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074696961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Troubleshooting & Optimization
Handling and storage precautions for 3-acetyl-7-(diethylamino)-2H-chromen-2-one to avoid degradation
Initiating Data Collection
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Compiling Foundational Information
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Expanding Data Collection
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Troubleshooting guide for 3-acetyl-7-(diethylamino)-2H-chromen-2-one based assays
Initiating Data Collection
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Analyzing Search Results
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Outlining a Q&A Structure
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Validation & Comparative
A Comparative Guide to the Photostability of 3-Acetyl-7-(diethylamino)-2H-chromen-2-one and Fluorescein
In the realm of fluorescence microscopy and bio-imaging, the choice of a fluorescent probe is paramount to the success of an experiment. While brightness and spectral properties are often primary considerations, the photostability of a fluorophore—its ability to resist photochemical degradation upon exposure to light—is a critical parameter that dictates the duration of imaging experiments and the quantitative accuracy of the collected data. This guide provides an in-depth comparison of the photostability of two widely used fluorophores: 3-acetyl-7-(diethylamino)-2H-chromen-2-one, a popular coumarin derivative, and the archetypal fluorescein.
Introduction to Photostability: More Than Just Fading
Photobleaching, or the irreversible destruction of a fluorophore's chemical structure upon light excitation, is a major limiting factor in fluorescence-based applications. This process is not merely an inconvenience; it can lead to a significant loss of signal, reduced signal-to-noise ratios, and the generation of phototoxic byproducts that can compromise cell viability. The rate of photobleaching is dependent on several factors, including the intensity and wavelength of the excitation light, the local chemical environment (e.g., pH, presence of oxygen and reactive oxygen species), and the intrinsic molecular structure of the fluorophore itself.
The Contenders: A Tale of Two Dyes
This compound (Coumarin Derivative)
Coumarin dyes are a class of fluorophores known for their high fluorescence quantum yields and sensitivity to environmental polarity. This compound is a representative member of this family, characterized by a rigidified structure that often contributes to enhanced photostability compared to more flexible dyes. The photobleaching of coumarins can proceed through several pathways, often involving the generation of reactive oxygen species (ROS) that attack the chromophore. However, the specific substitution patterns on the coumarin ring can significantly influence their photostability.
Fluorescein
Fluorescein is arguably one of the most well-known and widely used fluorophores. Its high absorptivity, excellent fluorescence quantum yield in aqueous solution, and emission in the green region of the spectrum have made it a workhorse in biological research for decades. However, fluorescein is notoriously susceptible to photobleaching. Its photobleaching mechanism is complex and highly dependent on the presence of oxygen. Upon excitation, fluorescein can transition to a long-lived triplet state, which can then interact with molecular oxygen to generate singlet oxygen, a highly reactive species that readily attacks the fluorescein molecule, leading to its degradation. The rate of fluorescein photobleaching is also highly pH-dependent, with increased fading observed at lower pH values.
Comparative Photostability: A Quantitative Look
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will undergo photochemical destruction. A lower Φb indicates higher photostability.
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Key Environmental Sensitivities |
| This compound | ~420-430 | ~470-490 | Generally lower than fluorescein; highly dependent on specific structure and environment. | Polarity, presence of ROS scavengers. |
| Fluorescein | ~494 | ~518 | ~10-4 - 10-6 in the presence of oxygen | pH, oxygen concentration, presence of antioxidants. |
Note: The exact photobleaching quantum yields can vary significantly based on experimental conditions.
Experimental Protocol for Comparative Photostability Assay
To empirically compare the photostability of these two dyes, a standardized experimental setup is crucial. The following protocol outlines a robust method for this comparison. The core principle is to expose solutions of each dye to a constant and high-intensity light source while monitoring the decrease in their fluorescence intensity over time.
I. Materials and Reagents
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This compound
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Fluorescein sodium salt
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Phosphate-buffered saline (PBS), pH 7.4
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Dimethyl sulfoxide (DMSO) for stock solutions
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Spectrofluorometer or a fluorescence microscope equipped with a camera and a stable light source (e.g., a laser or an arc lamp with appropriate filters)
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Quartz cuvettes or a glass-bottom imaging dish
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Stir bar (for cuvette-based measurements)
II. Experimental Workflow
Caption: Experimental workflow for comparing fluorophore photostability.
III. Detailed Methodological Steps
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Stock Solution Preparation: Prepare 10 mM stock solutions of both this compound and fluorescein in high-purity DMSO. Store these stocks protected from light at -20°C.
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Working Solution Preparation: On the day of the experiment, dilute the stock solutions to a final working concentration (e.g., 1 µM) in PBS (pH 7.4). It is critical to ensure that the final concentrations are such that the absorbance at the excitation wavelength is low (typically < 0.05) to avoid inner filter effects. Adjust concentrations as needed to have optically matched solutions.
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Instrumentation Setup:
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Spectrofluorometer: If using a spectrofluorometer, place the cuvette with the dye solution and a small stir bar in the sample holder. Set the excitation and emission wavelengths with appropriate slit widths. The shutter should be kept open to continuously illuminate the sample.
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Fluorescence Microscope: If using a microscope, place the imaging dish with the dye solution on the stage. Select the appropriate filter cube and objective. Define a region of interest (ROI) and set up a time-lapse acquisition with the desired interval and duration. Ensure the illumination intensity is constant throughout the experiment.
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Data Acquisition:
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Record the initial fluorescence intensity (I0) at time t=0.
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Begin continuous illumination of the sample.
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Record the fluorescence intensity (It) at regular time intervals. The frequency of data collection will depend on the rate of photobleaching; more rapid bleaching requires more frequent measurements.
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Data Analysis:
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For each time point, calculate the normalized fluorescence intensity by dividing the intensity at that time (It) by the initial intensity (I0).
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Plot the normalized fluorescence intensity versus time for both dyes on the same graph.
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The resulting photobleaching curves can be fitted to a single or multi-exponential decay function to extract the photobleaching rate constant(s). A slower rate of decay signifies higher photostability.
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Causality and Self-Validation in the Protocol
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Why use optically matched solutions? Ensuring similar absorbance at the excitation wavelength normalizes the number of photons absorbed by each dye solution, providing a fair basis for comparing their intrinsic photostability.
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Why a stable light source? Fluctuations in the excitation light intensity will directly impact the rate of photobleaching, leading to erroneous results. Allowing the lamp or laser to warm up and stabilize is a critical step.
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Why a constant pH and buffer? As noted, the photostability of fluorescein is highly pH-dependent. Using a buffered solution like PBS at a physiological pH ensures that the observed differences in photostability are due to the intrinsic properties of the dyes and not fluctuations in the chemical environment.
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Why continuous stirring (in a cuvette)? This ensures that the photobleaching is averaged over the entire sample volume and prevents localized depletion of the fluorophore in the light path.
Expected Results and Interpretation
It is anticipated that under these experimental conditions, this compound will exhibit a slower rate of fluorescence decay compared to fluorescein, indicating superior photostability. The plot of normalized intensity versus time would show a more gradual decline for the coumarin derivative.
Caption: Expected photobleaching curves of the two dyes.
Conclusion and Practical Implications
The experimental evidence and known photochemical properties strongly suggest that this compound offers a significant advantage in terms of photostability over fluorescein. For researchers and drug development professionals engaged in long-term live-cell imaging, time-lapse studies, or quantitative fluorescence measurements, the choice of a more photostable fluorophore like the coumarin derivative can be the difference between generating robust, reproducible data and contending with the artifacts of signal loss. While fluorescein remains a valuable tool for short-term experiments where its high brightness is paramount, its rapid photobleaching necessitates careful experimental design and often the use of antifade reagents. In contrast, the enhanced photostability of this compound allows for more prolonged and intense illumination, enabling the capture of dynamic cellular processes with greater fidelity and temporal resolution.
References
-
Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. [Link]
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Shanmugasundaram, M., and D. K. Srivastava. "A mechanistic investigation of the photobleaching of fluorescein and its derivatives." Journal of physical chemistry. B 109.23 (2005): 11544-11551. [Link]
Benchmarking 3-acetyl-7-(diethylamino)-2H-chromen-2-one against commercially available fluorescent dyes
Gathering Initial Data
I'm starting by casting a wide net with Google searches. My focus is on the photophysical and chemical properties of 3-acetyl-7-(diethylamino)-2H-chromen-2-one and some commercially available fluorescent dyes. I'm hoping to build a solid foundation of data to work from.
Defining Search Parameters
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Expanding Data Collection
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A Comparative Guide to Correlative Light-Electron Microscopy (CLEM) Utilizing 3-acetyl-7-(diethylamino)-2H-chromen-2-one as a Fluorescent Marker
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular architecture, correlative light-electron microscopy (CLEM) stands as a powerful technique. It bridges the gap between the dynamic, specific labeling of fluorescence microscopy (FM) and the high-resolution ultrastructural detail of electron microscopy (EM). The lynchpin of a successful CLEM experiment is the choice of a fluorescent marker that can withstand the harsh chemical fixation and embedding procedures required for EM, while retaining its fluorescence for precise localization. This guide provides an in-depth comparison of 3-acetyl-7-(diethylamino)-2H-chromen-2-one, a notable coumarin-based dye, with other commonly used fluorescent probes in CLEM workflows.
The Crucial Role of the Fluorophore in CLEM
The ideal CLEM fluorophore must possess a unique set of characteristics. It needs to be bright and photostable enough for clear localization in the fluorescence microscope. Crucially, it must also be compatible with the chemical fixation (e.g., glutaraldehyde), dehydration, and resin embedding steps inherent to EM sample preparation. Many conventional fluorescent proteins and organic dyes fail at this hurdle, their fluorescence quenched or destroyed by these processes. This has led to the development and adoption of specialized probes that can bridge this methodological divide.
Introducing this compound
This compound is a synthetic coumarin derivative that has garnered attention for its potential in CLEM applications. Coumarins are a class of fluorescent dyes known for their relatively small size, which can be advantageous for labeling specific targets without causing significant steric hindrance.
Key Properties of this compound:
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Fluorescence: Exhibits blue fluorescence, with excitation and emission maxima that are solvent-dependent but typically in the range of 400-450 nm for excitation and 450-500 nm for emission.
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Photostability: Demonstrates moderate to good photostability, a critical factor for acquiring high-quality fluorescence images before proceeding to EM.
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Chemical Stability: Its chemical structure offers a degree of resistance to the chemical treatments involved in EM sample preparation.
Comparative Analysis with Alternative CLEM Probes
The selection of a fluorescent marker is a critical decision in the design of a CLEM experiment. Below is a comparison of this compound with other established and emerging probes.
| Probe/Method | Principle | Advantages | Disadvantages |
| This compound | Small molecule coumarin dye | - Small size, potentially less steric hindrance- Can be synthesized and conjugated to targeting moieties | - Lower quantum yield compared to some other dyes- Blue fluorescence can overlap with autofluorescence- Limited commercial availability as a ready-to-use conjugate |
| Fluorescein Isothiocyanate (FITC) Derivatives | Small molecule fluorescein dye | - Bright fluorescence- Well-established conjugation chemistry | - Susceptible to quenching during EM preparation- pH-sensitive fluorescence |
| Rhodamine Derivatives (e.g., TMR, Alexa Fluor 568) | Small molecule rhodamine dye | - High photostability and brightness- Less pH-sensitive than fluorescein | - Can be prone to non-specific binding- Larger than coumarins |
| Quantum Dots (QDs) | Semiconductor nanocrystals | - Extremely photostable- Narrow emission spectra- Can be osmylated to become electron-dense | - Large size can interfere with biological processes- Potential for cytotoxicity- Blinking behavior |
| Fluorescent Proteins (e.g., GFP, mCherry) | Genetically encoded markers | - High specificity of labeling- Live-cell imaging possible before fixation | - Fluorescence often quenched by glutaraldehyde and osmium tetroxide- Can misfold or aggregate |
| MiniSOG (mini Singlet Oxygen Generator) | Genetically encoded protein that generates singlet oxygen | - Upon illumination, catalyzes the polymerization of diaminobenzidine (DAB), which is electron-dense | - Requires photo-oxidation step- DAB precipitate can obscure fine ultrastructure |
Experimental Workflow: CLEM using a Conjugated Coumarin Dye
The following protocol outlines a generalized workflow for a CLEM experiment using a protein-of-interest conjugated to this compound.
I. Cell Culture and Transfection/Labeling
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Culture cells on gridded glass-bottom dishes suitable for both light and electron microscopy.
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Transfect cells with a plasmid encoding the protein of interest tagged with a self-labeling tag (e.g., HaloTag, SNAP-tag).
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Label the expressed fusion protein by incubating the cells with the this compound conjugate.
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Wash cells thoroughly to remove unbound dye.
II. Fluorescence Microscopy
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Image the live or fixed cells using a fluorescence microscope equipped with appropriate filters for the coumarin dye.
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Acquire high-resolution images of the cells of interest, carefully noting their positions relative to the grid on the dish.
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Acquire a low-magnification map of the grid to facilitate relocation in the EM.
III. Sample Preparation for Electron Microscopy
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Fix the cells with a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).
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Post-fix with osmium tetroxide to enhance contrast and preserve lipids.
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Dehydrate the sample through a graded series of ethanol concentrations.
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Infiltrate the sample with an epoxy resin (e.g., Epon, Araldite).
-
Polymerize the resin at the appropriate temperature.
IV. Relocation and Ultrathin Sectioning
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Using the light microscopy map, identify the region of interest on the resin block.
-
Carefully trim the block around the cell of interest.
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Cut ultrathin sections (60-80 nm) using an ultramicrotome.
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Collect the sections on an EM grid.
V. Electron Microscopy and Correlation
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Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
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Image the sections in a transmission electron microscope (TEM).
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Correlate the fluorescence image with the electron micrograph using the grid pattern and cellular landmarks.
Caption: A generalized workflow for correlative light-electron microscopy (CLEM).
Causality Behind Experimental Choices
-
Choice of Fixation: Glutaraldehyde is an excellent crosslinker of proteins, providing superior ultrastructural preservation for EM. However, it can generate autofluorescence. The concentration and fixation time must be optimized to balance structural integrity with fluorescence preservation. Osmium tetroxide, while essential for membrane contrast in EM, is a strong oxidizing agent that quenches the fluorescence of most organic dyes. Therefore, fluorescence imaging must be performed before this step.
-
Resin Selection: The choice of resin can impact the preservation of fluorescence. Hydrophilic resins like Lowicryl may offer better fluorescence retention than hydrophobic epoxy resins, but the latter often provide better ultrastructural preservation and sectioning quality.
-
Correlation Strategy: The use of gridded dishes is a straightforward method for relocating the same cell between imaging modalities. More advanced techniques involve using intrinsic cellular landmarks or fiduciary markers that are visible in both light and electron microscopy.
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating steps. The initial fluorescence imaging confirms the successful labeling of the target structure. The final correlation step serves as the ultimate validation, where the fluorescent signal is precisely overlaid with a specific ultrastructural feature. Any discrepancies would indicate a failure in the labeling, fixation, or correlation process, prompting a re-evaluation of the protocol.
Conclusion
This compound presents a viable option as a fluorescent marker for CLEM, particularly when its small size is advantageous for labeling sterically hindered targets. However, researchers must carefully consider its spectral properties, which may overlap with cellular autofluorescence, and its potentially lower brightness compared to other classes of dyes. The optimal choice of a CLEM probe will always be application-dependent, requiring a careful balance between the demands of fluorescence imaging and the rigors of electron microscopy sample preparation. As the field of CLEM continues to evolve, the development of novel, robust fluorophores will remain a key area of research, further empowering scientists to unravel the complex interplay between form and function within the cell.
References
-
Correlative light-electron microscopy: a practical guide. B. N. G. Giepmans. Journal of Cell Science. [Link]
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A guide to modern correlative light and electron microscopy. R. de Boer, P. K. P. H. van der Sluijs, and J. Klumperman. Journal of Cell Science. [Link]
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MiniSOG/miniAP: a new tool for photo-inducible protein inactivation and correlative light and electron microscopy. Q. Shu, et al. PLoS ONE. [Link]
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Quantum dots as fluorescent probes for correlative light- and electron microscopy. M. T. L. de la Rosa, et al. Methods in Cell Biology. [Link]
-
Synthesis and spectroscopic properties of coumarin derivatives. N. O. Mchedlov-Petrossyan. Topics in Heterocyclic Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
